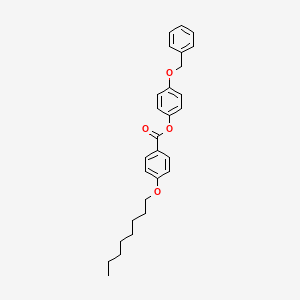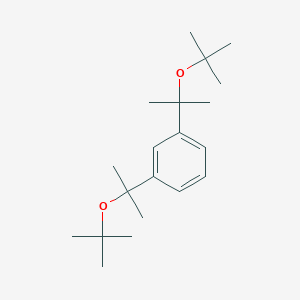methanone CAS No. 828286-09-5](/img/structure/B15162227.png)
[1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](2-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone is a complex organic compound that features a unique structure combining a chlorophenyl group, a dihydroisoquinoline moiety, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. It may be incorporated into polymers, coatings, or other materials to enhance their performance.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.
相似化合物的比较
Similar Compounds
- **1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](4-nitrophenyl)methanone
- **1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](2-methylphenyl)methanone
- **1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](2-fluorophenyl)methanone
Uniqueness
The uniqueness of 1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
828286-09-5 |
|---|---|
分子式 |
C22H17ClN2O3 |
分子量 |
392.8 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C22H17ClN2O3/c23-19-11-5-3-9-17(19)21-16-8-2-1-7-15(16)13-14-24(21)22(26)18-10-4-6-12-20(18)25(27)28/h1-12,21H,13-14H2 |
InChI 键 |
QHVCAGWLACVAPL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)


![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)

![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)





![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
